4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide
Overview
Description
4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a tert-butyl group, and a fluorine atom attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluorobenzenesulfonyl chloride and tert-butylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The sulfonyl chloride is reacted with tert-butylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial or anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of sulfonamides on biological systems, including enzyme inhibition and protein interactions.
Industrial Applications: It serves as a precursor in the synthesis of various industrial chemicals and specialty products.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The presence of the bromine and fluorine atoms enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(tert-butyl)benzamide: Similar structure but lacks the fluorine atom.
4-Bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide: Similar structure with the fluorine atom in a different position.
4-Bromo-N-(tert-butyl)-3-chlorobenzenesulfonamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide is unique due to the specific positioning of the bromine, fluorine, and tert-butyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-3-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVFQFUOHXQBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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